molecular formula C21H18FN3 B5573806 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline

Cat. No.: B5573806
M. Wt: 331.4 g/mol
InChI Key: PHSXTHBFQRKTHO-UHFFFAOYSA-N
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound features a benzimidazole core, a benzyl group, and a 4-fluoroaniline moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or thiourea in the presence of a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential antimicrobial and anticancer activities. Studies have indicated that benzimidazole derivatives can inhibit the growth of various pathogens and cancer cells, making them valuable in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline
  • N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline
  • N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-nitroaniline

Uniqueness

Compared to its analogs, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c22-17-10-12-18(13-11-17)23-14-21-24-19-8-4-5-9-20(19)25(21)15-16-6-2-1-3-7-16/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXTHBFQRKTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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